molecular formula C20H23N3O2S B2390467 N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1212402-82-8

N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2390467
CAS RN: 1212402-82-8
M. Wt: 369.48
InChI Key: LCDBOTKYKDTHSM-UHFFFAOYSA-N
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Description

“N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine scaffolds has been described using a variety of methods . The synthesis of thienopyrimidine derivatives can be achieved using two main strategies: either pyrimidine ring closure in aminothiophene derivatives or thiophene ring closure in pyrimidine derivatives .


Molecular Structure Analysis

Thienopyrimidines exist in three distinct isomeric forms . They are structurally similar to adenine, the purine base that is found in both DNA and RNA .


Chemical Reactions Analysis

Thienopyrimidines are known for their broad range of medical applications such as anticancer, anti-inflammatory, anti-microbial, and CNS protective agents . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Future Directions

Thienopyrimidines, due to their wide range of biological activities, are considered promising scaffolds in drug discovery . Future research may focus on the development of more potent and efficacious drugs with thienopyrimidine scaffold .

properties

IUPAC Name

N-(2,3-dimethylcyclohexyl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-11-6-4-8-15(13(11)3)21-18(24)16-10-14-19(26-16)22-17-12(2)7-5-9-23(17)20(14)25/h5,7,9-11,13,15H,4,6,8H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDBOTKYKDTHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=CC3=C(S2)N=C4C(=CC=CN4C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylcyclohexyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

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